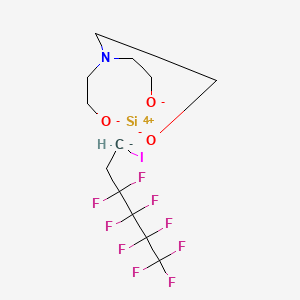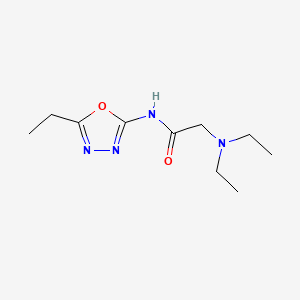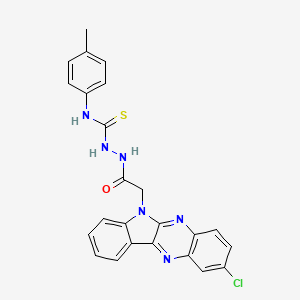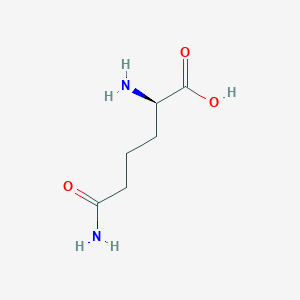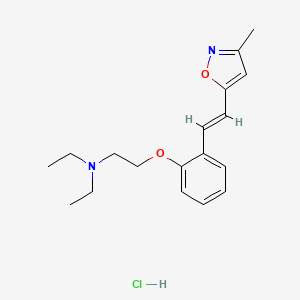
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- is a chemical compound with the molecular formula C10H16N2O.ClH . This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydropropenyl group, and an O-methyloxime moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Tetrahydropropenyl Group: The tetrahydropropenyl group is introduced via a hydrogenation reaction.
Formation of the O-Methyloxime Moiety: The O-methyloxime moiety is formed through the reaction of the aldehyde group with methoxyamine hydrochloride under acidic conditions.
Final Assembly: The final compound is assembled by combining the pyridine ring, tetrahydropropenyl group, and O-methyloxime moiety under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under optimized conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the tetrahydropropenyl and O-methyloxime groups.
1,2,5,6-Tetrahydropyridine: Does not contain the pyridinecarboxaldehyde moiety.
O-Methyloxime Derivatives: Similar in structure but may have different substituents.
Uniqueness
The uniqueness of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
139886-10-5 |
|---|---|
Molekularformel |
C10H17ClN2O |
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
(E)-N-methoxy-1-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-6-12-7-4-5-10(9-12)8-11-13-2;/h3,5,8H,1,4,6-7,9H2,2H3;1H/b11-8+; |
InChI-Schlüssel |
YYQWFORHGBXMQG-YGCVIUNWSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)CC=C.Cl |
Kanonische SMILES |
CON=CC1=CCCN(C1)CC=C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




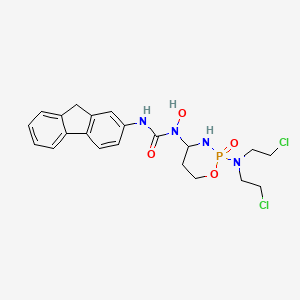
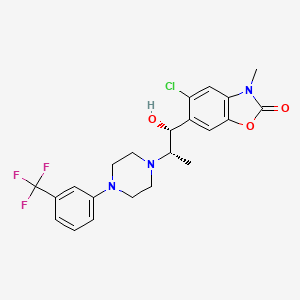

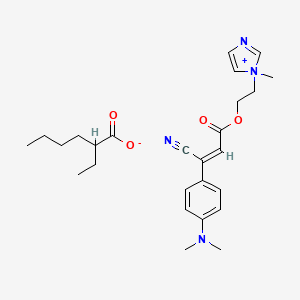
![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
